N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a thiazole ring substituted with a 2,4-dichlorophenyl group and a 4-oxo-4H-chromene (coumarin) carboxamide moiety. The 2,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and receptor binding.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-11(13(21)7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)12-3-1-2-4-16(12)26-17/h1-9H,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKNAIMPUIMLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the chromene moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research has indicated that thiazole derivatives possess notable antibacterial properties. For instance, similar compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative study of thiazole derivatives highlighted their Minimum Inhibitory Concentration (MIC) values against these bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
These findings suggest that N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may exhibit comparable antibacterial properties .
Antifungal Activity
The compound's potential antifungal activity has been explored in recent studies. It targets specific components within fungal cells to inhibit growth. For example, thiazole-based compounds have shown efficacy against various fungal strains, indicating that this compound could be effective in antifungal applications as well .
Anticancer Activity
This compound has shown promise in anticancer research. Studies have reported its effectiveness against several cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). The structure-activity relationship (SAR) indicates that the dichlorophenyl group enhances the compound's potency:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 23.30 ± 0.35 |
| U251 | >1000 |
These results highlight the compound's potential as a selective agent against cancer cells .
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Thiazole and Aromatic Substitutions
Example Compounds :
- SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide): A cannabinoid receptor inverse agonist with a 2,4-dichlorophenyl group. Unlike the target compound, SR141716A features a pyrazole core instead of a thiazole and lacks the coumarin moiety. Its dichlorophenyl group enhances CB1 receptor affinity, suggesting that the target compound’s dichlorophenyl-thiazole unit may similarly influence receptor interactions .
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine: A thiazole derivative with a chlorophenyl group and a benzylidene amine. Its X-ray crystallography data (e.g., hydrogen bonding patterns) highlight the role of aromatic stacking and substituent effects on molecular packing, which could inform the target compound’s crystallinity and stability .
Key Differences :
- The target compound’s coumarin carboxamide introduces additional hydrogen-bonding sites (C=O and NH groups) absent in SR141716A or simpler thiazole derivatives. This may enhance solubility or protein-binding capabilities.
- Compared to ’s coupling products (e.g., 13a–e ), which use sulfamoylphenyl groups, the target’s coumarin moiety likely alters electronic properties and bioactivity.
Coumarin-Based Derivatives
Example Compound :
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide : A coumarin derivative with a triazole ring and fluorophenethyl group. The triazole may improve metabolic stability compared to the target’s thiazole, while the fluorophenethyl substituent could influence pharmacokinetics .
Comparison :
- The target compound’s thiazole ring may confer different electronic effects compared to triazoles, affecting binding to biological targets.
- Both compounds utilize carboxamide linkages, suggesting shared synthetic strategies (e.g., amide coupling reactions).
Sulfonyl and Sulfamoyl Derivatives
Example Compounds :
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (): Features a sulfonyl group and dichlorophenyl substituent.
Key Data :
- Yields for sulfonyl derivatives in range from 16% to 75%, influenced by steric and electronic factors. The target compound’s synthesis may face similar challenges depending on substitution patterns.
- HRMS and NMR data (e.g., δ 7.92 ppm for aromatic protons in ) provide benchmarks for structural validation of the target compound .
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole moiety
- A chromene core
- A dichlorophenyl substituent
This structural configuration is pivotal for its biological activity and interaction with various biological targets.
- Antioxidant Activity : Research indicates that compounds with thiazole and chromene structures exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress in cells .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as:
- Antitumor Activity : The presence of the thiazole ring is associated with cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation through apoptosis induction and cell cycle arrest .
Biological Evaluation
The biological activity of this compound has been evaluated through various assays:
Table 1: Biological Activities and IC50 Values
Case Studies
- Tyrosinase Inhibition : A study by Young Mi Ha et al. synthesized thiazolidine derivatives that showed promising inhibitory activity against tyrosinase, suggesting that modifications to the thiazole nucleus can enhance biological efficacy . The structural similarity to tyrosine provided a rationale for designing new inhibitors.
- Neuroprotective Effects : Compounds based on the coumarin-thiazole hybrid were tested for AChE inhibition, revealing strong potential for neuroprotective applications against Alzheimer's disease . Molecular docking studies indicated favorable interactions with the AChE active site.
- Anticancer Potential : Research highlighted that derivatives containing the thiazole ring exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups like chlorine was essential for enhancing anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
